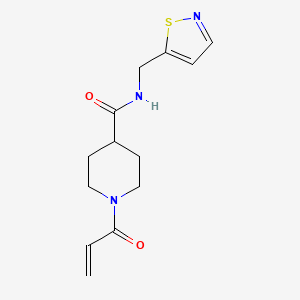
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide, also known as PTM or PTM-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 also interacts with various proteins, including HSP90, VEGFR2, and PPARγ, which are involved in cancer cell growth, angiogenesis, and inflammation.
Biochemical and Physiological Effects
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, suppression of angiogenesis, neuroprotection, and modulation of the immune system. 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has also been found to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 in lab experiments is its high potency and selectivity towards its target proteins. 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 also has good solubility in various solvents, making it easy to work with in lab experiments. However, one limitation of using 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 research, including the development of 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 derivatives with improved potency and selectivity, the investigation of 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5's potential in combination therapy with other drugs, and the exploration of 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5's potential in the treatment of various diseases, including neurodegenerative and inflammatory diseases.
In conclusion, 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 is a promising chemical compound that has potential therapeutic applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 research.
Synthesis Methods
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 can be synthesized through a multistep reaction process involving the condensation of piperidine-4-carboxamide and thiazole-5-carboxaldehyde, followed by the addition of acryloyl chloride. The final product is purified through column chromatography and characterized through various spectroscopic techniques.
Scientific Research Applications
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In immunology, 1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide-5 has been shown to modulate the immune system and can potentially be used in the treatment of autoimmune diseases.
properties
IUPAC Name |
1-prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-12(17)16-7-4-10(5-8-16)13(18)14-9-11-3-6-15-19-11/h2-3,6,10H,1,4-5,7-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEXHOAOJOHNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-N-(1,2-thiazol-5-ylmethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B2629661.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)
![N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2629663.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2629665.png)
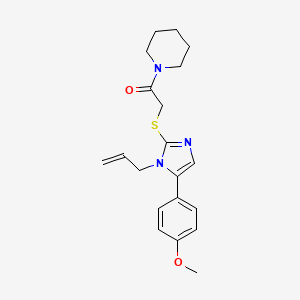
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)
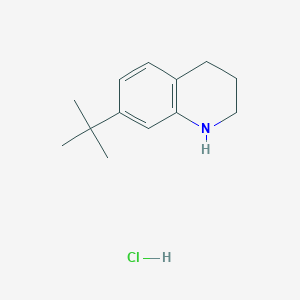
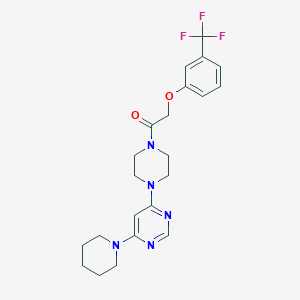
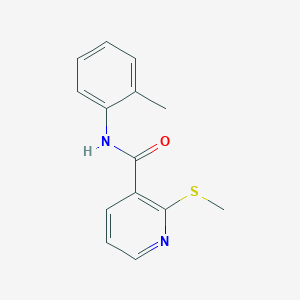
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2629676.png)
![2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2629677.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2629679.png)
![6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2629681.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)